N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Description
Properties
CAS No. |
866013-64-1 |
|---|---|
Molecular Formula |
C28H28ClN3O5S |
Molecular Weight |
554.06 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34) |
InChI Key |
RJIWFUHBBQERLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thieno[3,2-d]pyrimidine core, suggests various biological activities that are currently under investigation.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H28ClN3O5S |
| Molecular Weight | 554.06 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
| CAS Number | 866013-64-1 |
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors.
- Chlorobenzyl Group Introduction : Nucleophilic substitution reactions involving chlorobenzyl halide.
- Formyl-Methoxybenzyl Moiety Attachment : Formylation followed by coupling with the thienopyrimidine core.
This synthesis pathway highlights the complexity and precision required in creating such heterocyclic compounds .
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties . The thienopyrimidine framework is known for its ability to interact with various biological targets involved in cancer proliferation and survival.
In vitro evaluations have shown promising results against several cancer cell lines:
- Cell Lines Tested : Breast cancer, colon cancer, and lung cancer.
- Mechanism of Action : The compound may exert its effects through inhibition of key signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Several studies have focused on the biological evaluation of related compounds with similar structures:
- Antiproliferative Activity : Compounds derived from thienopyrimidine have demonstrated significant antiproliferative activity against a variety of tumor cell lines. For example, a related compound showed a GI50 value (the concentration required to inhibit 50% of cell growth) as low as 0.3 µM against breast cancer cells .
- Mechanistic Insights : Research indicates that structural modifications in similar thienopyrimidine derivatives can lead to variations in biological activity, suggesting that the specific arrangement of functional groups significantly influences their pharmacological profiles .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antiproliferative and anti-inflammatory properties. The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The substitution patterns on the thieno[3,2-d]pyrimidine core can influence the potency and selectivity of these compounds. For instance, studies have shown that modifications at the 6-position can enhance the compound's efficacy against specific cancer types by targeting pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's structure suggests potential activity against inflammatory diseases. The presence of the chlorobenzyl and methoxybenzyl groups may enhance its ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity |
|---|---|
| Thieno[3,2-d]pyrimidine core | Anticancer activity |
| Chlorobenzyl group | Enhanced binding affinity to targets |
| Methoxybenzyl aldehyde moiety | Increased anti-inflammatory potential |
These features contribute to the compound's overall biological profile, allowing for targeted modifications to improve efficacy and reduce side effects.
Synthesis and Development
The synthesis of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis typically includes:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of substituents via nucleophilic substitution or electrophilic aromatic substitution methods.
- Final coupling reactions to form the hexanamide structure .
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds derived from thieno[3,2-d]pyrimidine frameworks:
- A study published in Medicinal Chemistry reported a series of thienopyrimidine derivatives that showed promising anticancer activity against breast cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range .
- Another research article focused on anti-inflammatory agents derived from similar scaffolds demonstrated significant inhibition of nitric oxide production in macrophages, indicating potential for treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous thieno-/pyrimidine-based derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Core Variations
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (11a,b) Core Structure: Thiazolo[3,2-a]pyrimidine with benzylidene and methylfuran substituents . Key Differences: The thiazolo-pyrimidine core replaces the thieno-pyrimidine system, altering electronic properties. The presence of a cyano group (C≡N) in 11a,b enhances polarity compared to the target compound’s formyl and methoxy groups. Synthesis: Condensation of thiouracil derivatives with aldehydes in acetic anhydride/acetic acid (yield: 68%) .
9-(2-Chlorobenzylidene)-chromeno[2,3-d]pyrimidin-4-one (4) Core Structure: Chromeno-pyrimidinone with 2-chlorobenzylidene and phenyl groups . Key Differences: The chromene ring fused to pyrimidinone introduces planar rigidity, contrasting with the thieno-pyrimidine’s sulfur-containing heterocycle. The target compound’s hexanamide chain is absent here. Synthesis: Cyclization under reflux in acetic anhydride .
N-(4-Chloro/methoxyphenyl)-tetrahydropyrimidine-5-carboxamides (3a-l, 4a-l) Core Structure: Tetrahydropyrimidine with thioxo and carboxamide groups . The carboxamide linkage is shorter (C5 vs. C6 in the target compound), affecting solubility. Synthesis: Biginelli-like condensation with thiourea and aldehydes (yield: 50–70%) .
Substituent Effects
- 2-Chlorobenzyl Group: Present in both the target compound and chromeno-pyrimidinone (4), this substituent enhances lipophilicity and may influence target binding via halogen bonding .
- 5-Formyl-2-Methoxybenzyl: The formyl group increases electrophilicity, enabling Schiff base formation, while methoxy enhances solubility via hydrogen bonding. Comparable to 4-cyano substituents in 11b, which similarly polarize the molecule .
- Hexanamide Chain : The extended alkyl chain in the target compound likely improves membrane permeability compared to shorter chains in analogues like 3a-l .
Physicochemical and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
